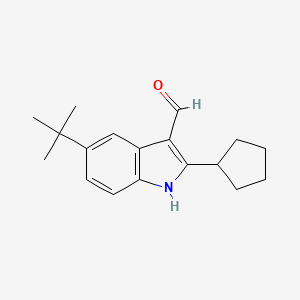

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.4 g/mol.

Molecular Structure Analysis

The InChI code for 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is 1S/C13H15NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-8,14H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde are not available, indole-3-carbaldehyde derivatives are known to be involved in multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .科学的研究の応用

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many natural alkaloids, which have significant biological activities. The compound can be used as a precursor in the synthesis of complex alkaloid structures. These synthetic alkaloids have potential applications in pharmacology, especially in the development of drugs with anticancer, antimicrobial, and various other therapeutic properties .

Development of Anticancer Agents

The indole moiety is a common feature in compounds with anticancer activity. Researchers can modify the core structure of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde to create novel molecules that can be screened for their ability to inhibit the growth of cancer cells. This process involves the synthesis of derivatives and their subsequent evaluation in cell-based assays .

Antimicrobial Research

Indole derivatives are known to exhibit antimicrobial properties. By altering the substituents on the indole ring of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde , scientists can develop new antimicrobial agents. These agents can be tested against a variety of pathogenic bacteria and fungi to assess their efficacy and potential as new treatments .

Neuroprotective Drug Discovery

The structural complexity of indole derivatives makes them suitable candidates for neuroprotective drug discovery. The compound can be used to synthesize molecules that may protect nerve cells from damage or degeneration. This is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s .

Molecular Docking Studies

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde: can serve as a base structure for molecular docking studies. These studies help in understanding how the compound and its derivatives interact with various biological targets, which is crucial for the rational design of drugs with specific actions .

Green Chemistry Applications

The synthesis of indole derivatives, including 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde , can be optimized using principles of green chemistry. This includes minimizing the use of hazardous substances, designing energy-efficient processes, and maximizing the yield of the desired product. Such approaches contribute to sustainable practices in chemical research .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules in natural products and drugs, and their application for the treatment of various disorders in the human body has attracted increasing attention .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level, contributing to its biological activity.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the interaction between the host and the gut microbiota widely affects the immune and metabolic status . This interaction can potentially influence the action of indole derivatives, including 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde.

特性

IUPAC Name |

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(2,3)13-8-9-16-14(10-13)15(11-20)17(19-16)12-6-4-5-7-12/h8-12,19H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWPUFTTXTQJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179492 |

Source

|

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde | |

CAS RN |

590347-39-0 |

Source

|

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590347-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)